N-benzyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5OS/c1-15-7-9-17(10-8-15)21-24-23-18-11-12-20(25-26(18)21)28-14-19(27)22-13-16-5-3-2-4-6-16/h2-12H,13-14H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAMDFYRROUJKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves the following steps:
Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized by the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under reflux conditions.
Thioether Formation: The triazolopyridazine intermediate is then reacted with a thiol derivative, such as benzyl mercaptan, in the presence of a base like potassium carbonate to form the thioether linkage.
Acetamide Formation: Finally, the benzylated triazolopyridazine is reacted with chloroacetamide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the triazole ring.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or acetamide moieties using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Sodium hydride, potassium tert-butoxide, dimethylformamide, and dichloromethane.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Substituted benzyl or acetamide derivatives.
Scientific Research Applications
N-benzyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The presence of the triazole and pyridazine rings allows for specific interactions with target proteins, leading to the modulation of their function.
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table summarizes structural analogues and their distinguishing features:
Physicochemical Properties
- Melting Points: Compounds with polar substituents (e.g., propenoic acid in E-4b) exhibit higher melting points (253–255°C) due to increased hydrogen bonding . Lin28-1632, with a methyl group and phenyl linkage, likely has moderate solubility in organic solvents .
- Lipophilicity : The benzyl and p-tolyl groups in the target compound enhance lipophilicity compared to analogues with carboxylic acids (e.g., 2-((3-methyl-triazolo...)thio)acetic acid) . This may improve membrane permeability but reduce aqueous solubility.
- Stability : The thioether linkage in all analogues contributes to metabolic stability, though sulfonamide-containing derivatives (e.g., ) may exhibit longer half-lives due to resistance to enzymatic degradation.
Biological Activity
N-benzyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and recent research findings.
Chemical Structure and Synthesis
The compound belongs to the triazolopyridazine class, characterized by a unique combination of triazole and pyridazine rings. The synthesis typically involves:
- Formation of the Triazolopyridazine Core : Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
- Thioether Formation : Reaction with thiol derivatives under basic conditions.
- Acetamide Formation : Final reaction with chloroacetamide to yield the target compound.
Anticancer Properties
This compound has been investigated for its anticancer potential. Studies indicate that this compound may inhibit specific cancer cell lines through various mechanisms:
- Enzyme Inhibition : It acts as an inhibitor for enzymes involved in metabolic pathways, potentially affecting tumor growth and proliferation.
- Cell Proliferation Inhibition : In vitro studies have shown significant inhibition of cell proliferation in various cancer cell lines.
A comparative analysis of similar compounds revealed that while some exhibit strong Src kinase inhibitory activities, the unique structure of this compound leads to distinct biological responses.
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | TBD | Cancer Cell Lines |
| KX2-391 (similar structure) | 1.34 | Src Kinase |
Antimicrobial Activity
Research has indicated potential antimicrobial properties for this compound. The presence of the thioether linkage may enhance its ability to interact with microbial targets, leading to effective inhibition of bacterial growth.
The mechanism through which this compound exerts its biological effects involves:
- Binding to Enzymes : The compound can bind to the active sites of enzymes, inhibiting their activity.
- Modulation of Biochemical Pathways : By affecting enzyme kinetics and metabolic pathways, it can lead to altered cellular functions.
Study 1: Anticancer Efficacy
In a study evaluating various N-benzyl derivatives for anticancer activity, this compound was found to significantly reduce the viability of colon cancer cells after 72 hours of treatment.
Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition capabilities of this compound demonstrated that it effectively inhibited specific kinases involved in cancer progression with promising selectivity.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing N-benzyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide?
The synthesis involves coupling the triazolo-pyridazine core with functionalized acetamide side chains. A validated approach includes:
- Step 1 : Reacting 3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-thiol with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage.
- Step 2 : Introducing the N-benzyl group via nucleophilic substitution or reductive amination, depending on precursor availability.
- Characterization : Confirm purity and structure using -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Elemental analysis ensures stoichiometric integrity .
Basic: Which analytical techniques are critical for structural validation of this compound?
- Nuclear Magnetic Resonance (NMR) : -NMR identifies protons on the benzyl, p-tolyl, and triazolo-pyridazine moieties. -NMR confirms carbon environments, particularly the thioacetamide carbonyl (~170 ppm) and aromatic carbons.
- Mass Spectrometry : HRMS with electrospray ionization (ESI) verifies the molecular ion peak (e.g., [M+H]⁺) and fragments.
- Elemental Analysis : Ensures agreement between experimental and theoretical C, H, N, S percentages (±0.3%) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Substituent Variation : Synthesize analogs with alternative aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl) at the triazolo-pyridazine 3-position to assess electronic effects. Replace the N-benzyl group with heteroaromatic or alkyl chains to probe steric influences.
- Bioactivity Assays : Test derivatives in target-specific assays (e.g., enzyme inhibition, antioxidant DPPH radical scavenging). Cross-reference results with computational predictions (e.g., molecular docking) to identify critical interactions .
Advanced: What computational strategies predict this compound’s binding to biological targets?
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase for anti-inflammatory activity). Validate poses with molecular dynamics (MD) simulations.
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity. Solubility and lipophilicity (logP) are estimated via COSMO-RS or QSPR models .
Advanced: How should researchers resolve contradictions in reported bioactivity data for analogs?
- Methodological Scrutiny : Compare assay conditions (e.g., solvent, pH, incubation time). For antioxidant studies, discrepancies may arise from DPPH vs. ABTS assay mechanisms.
- Purity Verification : Re-examine compound purity via HPLC and elemental analysis. Impurities <95% can skew results.
- Orthogonal Assays : Validate activity across multiple models (e.g., in vitro enzymatic vs. cell-based assays) to isolate confounding factors .
Basic: What safety protocols are advised for handling this compound?
- General Precautions : Use PPE (gloves, goggles) due to limited hazard data. Work in a fume hood to avoid inhalation.
- Storage : Keep in a desiccator at 2–8°C to prevent hydrolysis of the thioacetamide bond.
- Waste Disposal : Follow institutional guidelines for halogenated organic waste, as the p-tolyl group may require incineration .
Advanced: How can solubility challenges be addressed during formulation for biological testing?
- Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) to enhance solubility without cytotoxicity.
- Micellar Encapsulation : Employ surfactants like Tween-80 or cyclodextrins for in vivo studies.
- Salt Formation : Synthesize hydrochloride or sodium salts if ionizable groups (e.g., tertiary amines) are present .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
